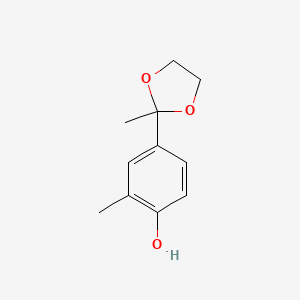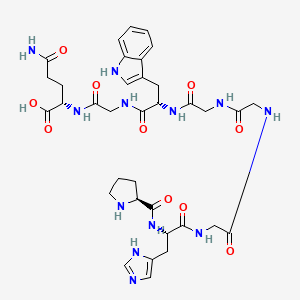
L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-谷氨酰胺-L-脯氨酰-L-组氨酰甘氨酰甘氨酰甘氨酰-L-色氨酰甘氨酰- 是一种由多个氨基酸组成的肽化合物。这种化合物因其在生物化学、医药和工业过程等各个领域的潜在应用而受到关注。
准备方法
合成路线和反应条件
L-谷氨酰胺-L-脯氨酰-L-组氨酰甘氨酰甘氨酰甘氨酰-L-色氨酰甘氨酰- 的合成通常涉及固相肽合成 (SPPS)。这种方法允许将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程包括:
偶联: 使用 HBTU 或 DIC 等试剂活化氨基酸,并将它们偶联到树脂结合肽上。
脱保护: 使用 TFA(三氟乙酸)去除氨基酸上的保护基团。
裂解: 使用裂解混合物(通常包含 TFA、水和 TIS(三异丙基硅烷)等清除剂)将完成的肽从树脂上裂解下来。
工业生产方法
此类肽的工业生产可以通过使用自动肽合成仪进行扩大,自动肽合成仪遵循与 SPPS 相同的原理,但允许更大的批次规模和更高的通量。合成肽的纯化通常通过高效液相色谱 (HPLC) 实现。
化学反应分析
反应类型
L-谷氨酰胺-L-脯氨酰-L-组氨酰甘氨酰甘氨酰甘氨酰-L-色氨酰甘氨酰- 可以进行各种化学反应,包括:
水解: 使用酸或酶分解肽键。
氧化: 氧化剂可以修饰色氨酸和组氨酸等氨基酸的侧链。
还原: 还原剂可用于断裂存在的二硫键。
取代: 可以使用特定试剂将氨基酸残基替换为其他官能团。
常用试剂和条件
水解: 酸性条件(例如,HCl)或使用蛋白酶的酶促水解。
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇。
取代: 针对胺修饰的特定试剂,如 N-羟基琥珀酰亚胺 (NHS) 酯。
主要产物
这些反应的主要产物取决于所使用的特定条件和试剂。例如,水解将产生单个氨基酸,而氧化可能会导致修饰的氨基酸残基。
科学研究应用
L-谷氨酰胺-L-脯氨酰-L-组氨酰甘氨酰甘氨酰甘氨酰-L-色氨酰甘氨酰- 在科学研究中有多种应用:
生物化学: 用作研究蛋白质折叠和相互作用的模型肽。
医药: 由于其生物活性,具有潜在的治疗应用。
工业: 用于生产用于制药和营养品的生物活性肽。
作用机制
L-谷氨酰胺-L-脯氨酰-L-组氨酰甘氨酰甘氨酰甘氨酰-L-色氨酰甘氨酰- 的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该肽可以通过与这些靶标结合并改变其活性来调节生物途径。例如,它可能会抑制或激活参与代谢过程的酶。
相似化合物的比较
类似化合物
L-谷氨酰胺: 具有多种代谢作用的单一氨基酸。
L-脯氨酰-L-组氨酰甘氨酰: 具有不同生物活性的较短肽。
L-色氨酰甘氨酰: 具有不同生物活性的另一种肽。
独特性
L-谷氨酰胺-L-脯氨酰-L-组氨酰甘氨酰甘氨酰甘氨酰-L-色氨酰甘氨酰- 由于其特定的氨基酸序列而具有独特性,这赋予了它独特的结构和功能特性。其氨基酸的组合允许与生物靶标进行特定相互作用,使其在研究和治疗应用中具有价值。
属性
CAS 编号 |
183871-89-8 |
|---|---|
分子式 |
C35H46N12O10 |
分子量 |
794.8 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H46N12O10/c36-27(48)8-7-24(35(56)57)45-31(52)17-43-32(53)25(10-19-12-39-22-5-2-1-4-21(19)22)46-30(51)16-41-28(49)14-40-29(50)15-42-33(54)26(11-20-13-37-18-44-20)47-34(55)23-6-3-9-38-23/h1-2,4-5,12-13,18,23-26,38-39H,3,6-11,14-17H2,(H2,36,48)(H,37,44)(H,40,50)(H,41,49)(H,42,54)(H,43,53)(H,45,52)(H,46,51)(H,47,55)(H,56,57)/t23-,24-,25-,26-/m0/s1 |
InChI 键 |
IKYMJDXXXGJUMB-CQJMVLFOSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)

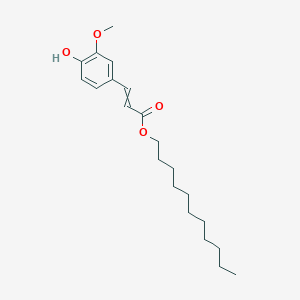
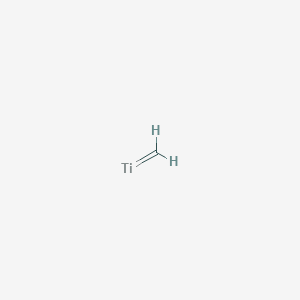
![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
![[6-(Chloromethyl)pyridin-2-YL]methyl acetate](/img/structure/B12566321.png)
![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
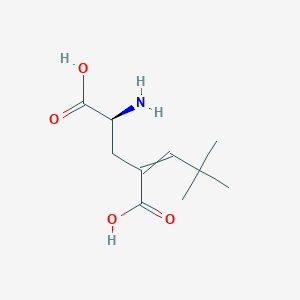
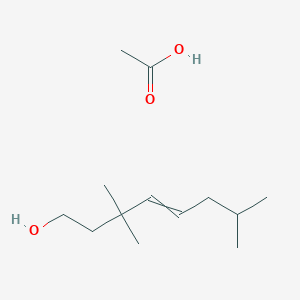
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
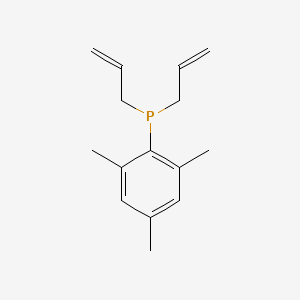
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
